
Polyglycerin-3
Overview
Description
Sodium ascorbyl phosphate is a water-soluble derivative of vitamin C. It is known for its stability and effectiveness in skincare formulations. Unlike ascorbic acid, which is prone to oxidation, sodium ascorbyl phosphate remains stable and retains its potency over time. This makes it a preferred choice for cosmetic products aimed at delivering the benefits of vitamin C to the skin .
Mechanism of Action
Target of Action
Triglycerols, also known as triacylglycerols, are a type of lipid found in the body. They primarily target adipose tissue, liver, and intestines, where they are synthesized and stored . Triglycerols are also targeted by the enzyme triacylglycerol lipase, which catalyzes the hydrolysis of their ester linkages .
Mode of Action
Triglycerols are biologically inert and serve as a store of fatty acids for energy, which can be released rapidly on demand . They also serve as a reserve of fatty acids for structural purposes or as precursors for lipid mediators . The enzyme triacylglycerol lipase catalyzes the hydrolysis of triglycerols, breaking them down into diacylglycerol and a carboxylate .
Biochemical Pathways
Three main pathways for triglycerol biosynthesis are known: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in the liver and adipose tissue, and a monoacylglycerol pathway in the intestines . In these pathways, the glycerol backbone is produced either by the catabolism of glucose (glycolysis) or by a process known as glyceroneogenesis via pyruvate .
Pharmacokinetics
The pharmacokinetics of triglycerols involve their synthesis, storage, and breakdown. Triglycerols are synthesized in the liver and adipose tissue, stored as ‘lipid droplets’ within cells, and broken down when energy is needed . The breakdown of triglycerols releases glycerol and fatty acids, which are then used as an energy source by various tissues .
Result of Action
The primary result of triglycerol action is the provision of energy. When energy is needed, triglycerols are broken down, releasing fatty acids that can be used as an energy source . Excessive accumulation of triglycerols in human adipose tissue and other organs can result in health problems, including obesity, insulin resistance, steatohepatitis, and cardiomyopathy .
Action Environment
The action of triglycerols is influenced by various environmental factors. For example, the hormones insulin and noradrenaline regulate the breakdown of triglycerols by increasing the activity of the enzyme triacylglycerol lipase . Additionally, lifestyle factors such as diet and exercise can influence triglycerol levels in the body .
Biochemical Analysis
Biochemical Properties
Triglycerol is involved in numerous biochemical reactions, primarily related to energy storage and release. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in triglycerol metabolism is lipase, which catalyzes the hydrolysis of triglycerol into glycerol and free fatty acids. This reaction is essential for the mobilization of stored energy. Additionally, triglycerol interacts with proteins such as perilipin, which coats lipid droplets and regulates lipolysis, and hormone-sensitive lipase, which is activated by hormonal signals to release fatty acids from triglycerol stores .
Cellular Effects
Triglycerol influences various cellular processes, including cell signaling, gene expression, and metabolism. In adipocytes, triglycerol serves as a major energy reserve, and its breakdown provides fatty acids for β-oxidation, a process that generates ATP. Triglycerol also affects cell signaling pathways, such as the activation of protein kinase A (PKA) in response to hormonal signals like adrenaline, which promotes lipolysis. Furthermore, triglycerol metabolism can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Molecular Mechanism
At the molecular level, triglycerol exerts its effects through interactions with specific biomolecules. The hydrolysis of triglycerol by lipase involves the binding of the enzyme to the lipid-water interface, where it catalyzes the cleavage of ester bonds. This process releases glycerol and free fatty acids, which can then be utilized in various metabolic pathways. Triglycerol also plays a role in enzyme activation and inhibition. For example, the presence of triglycerol can inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby regulating lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triglycerol can change over time due to its stability and degradation. Triglycerol is relatively stable under physiological conditions, but it can undergo hydrolysis over time, especially in the presence of lipases. Long-term studies have shown that prolonged exposure to high levels of triglycerol can lead to alterations in cellular function, such as changes in lipid droplet formation and fatty acid composition. These effects are often studied in vitro using cell cultures or in vivo using animal models .
Metabolic Pathways
Triglycerol is involved in several metabolic pathways, including lipolysis and β-oxidation. During lipolysis, triglycerol is hydrolyzed by lipases to release glycerol and free fatty acids. The free fatty acids are then transported to the mitochondria, where they undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerol metabolism also involves interactions with cofactors such as coenzyme A (CoA) and carnitine, which facilitate the transport and oxidation of fatty acids .
Transport and Distribution
Within cells, triglycerol is transported and distributed by various mechanisms. It is stored in lipid droplets, which are dynamic organelles that regulate lipid storage and release. Triglycerol is transported across cellular membranes by specific transporters, such as fatty acid transport proteins (FATPs) and CD36. These transporters facilitate the uptake and release of triglycerol and its metabolites, ensuring proper distribution within tissues .
Subcellular Localization
Triglycerol is primarily localized in lipid droplets within cells. These droplets are surrounded by a monolayer of phospholipids and proteins, which regulate their formation and function. Triglycerol can also be found in other subcellular compartments, such as the endoplasmic reticulum, where it is synthesized, and the mitochondria, where it is oxidized. Post-translational modifications, such as phosphorylation, can influence the localization and activity of proteins involved in triglycerol metabolism .
Preparation Methods
The preparation of sodium ascorbyl phosphate involves several steps:
Synthesis of Calcium Ascorbate: Ascorbic acid, anhydrous calcium chloride, and deionized water are added to a reaction kettle. Sodium hydroxide solution is then added, followed by sodium trimetaphosphate to obtain calcium ascorbate.
Formation of Ascorbate Phosphate: The calcium ascorbate is washed with water and the pH is regulated with sulfuric acid to obtain ascorbate phosphate.
Filtration and pH Regulation: The ascorbate phosphate is filtered through a microtubule-type dynamic membrane. The filtrate is then added to a reaction kettle, and sodium hydroxide solution is added dropwise to regulate the pH while controlling the reaction temperature and time.
Final Filtration and Drying: The sodium ascorbyl phosphate is filtered through a roll-type nanofiltration membrane filter, followed by activated carbon filtration.
Chemical Reactions Analysis
Sodium ascorbyl phosphate undergoes various chemical reactions:
Oxidation: It acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Reduction: It can be reduced to ascorbic acid in the presence of phosphatase enzymes in the skin.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, sulfuric acid, and sodium trimetaphosphate. The reactions are usually carried out under controlled pH and temperature conditions.
Major Products: The primary product is ascorbic acid, which is released upon enzymatic cleavage of the phosphate group .
Scientific Research Applications
Sodium ascorbyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a stable source of vitamin C in various chemical formulations.
Biology: It is studied for its role in cellular antioxidant defense mechanisms.
Medicine: It is used in dermatology for its anti-aging, skin-brightening, and photoprotective properties.
Industry: It is incorporated into cosmetic products to enhance skin health and appearance
Comparison with Similar Compounds
Sodium ascorbyl phosphate is compared with other vitamin C derivatives:
Ascorbic Acid: Ascorbic acid is more potent but less stable compared to sodium ascorbyl phosphate. It is prone to oxidation and can cause skin irritation.
Magnesium Ascorbyl Phosphate: This compound is also stable and less irritating but is less effective in penetrating the skin.
Ascorbyl Palmitate: This lipid-soluble form of vitamin C is stable but less effective in water-based formulations.
Tetrahexyldecyl Ascorbate: This is a stable, oil-soluble form of vitamin C that is effective in penetrating the skin but is less potent than ascorbic acid .
Sodium ascorbyl phosphate stands out due to its stability, effectiveness, and suitability for sensitive skin, making it a valuable ingredient in skincare products.
Properties
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56090-54-1, 20411-31-8 | |
| Record name | Polyglycerin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
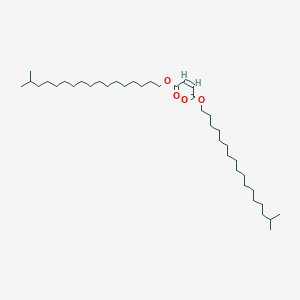
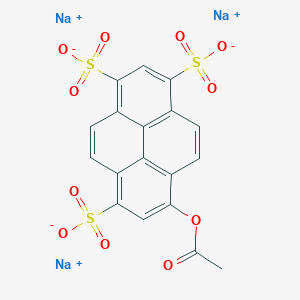
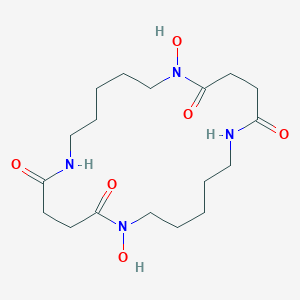
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
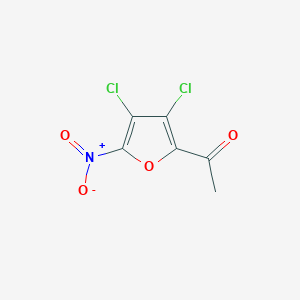
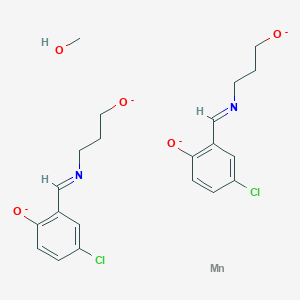
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)



